molecular formula C10H11Cl2N B2934750 4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197055-30-2

4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2934750
CAS No.: 2197055-30-2
M. Wt: 216.11
InChI Key: WSCFZDNPZXNTSO-UHFFFAOYSA-N
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Description

. It is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety. This compound is of interest due to its potential biological activity and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indoline derivative with a cyclopropane precursor under acidic conditions to form the spirocyclic compound. The hydrochloride salt is then obtained by treating the spirocyclic compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indoline] hydrochloride: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

Uniqueness

4’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to the presence of the chlorine atom, which can enhance its reactivity and potentially its biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCFZDNPZXNTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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